N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide and its derivatives typically involves the condensation of 3,4,5-trimethoxybenzyl chloride with different amines. This process results in the formation of trimethoxybenzyl derivatives through a reaction that showcases the versatility of the parent compound in forming various substituted benzamides. The methodology for synthesis can vary, demonstrating the compound's adaptability in chemical synthesis (Abo-Sier et al., 1977).
Molecular Structure Analysis
The molecular structure of N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide derivatives has been extensively studied through single crystal X-ray diffraction studies. These studies reveal intricate details about the compound's geometry, including bond lengths, angles, and the presence of unusual C–H···π interactions, which play a significant role in the molecular packing and overall stability of the compound. Such interactions contribute to the three-dimensional network formation, underscoring the complexity of its structural characteristics (Saeed & Simpson, 2012).
Chemical Reactions and Properties
N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide participates in various chemical reactions, indicative of its reactive nature and chemical versatility. Its reactivity has been explored in the context of synthesizing potential memory enhancers, where derivatives exhibit acetylcholinesterase-inhibiting activity. These studies not only highlight its chemical reactivity but also its potential biological applications (Piplani et al., 2018).
Scientific Research Applications
Potential Memory Enhancers
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, with IC50 values in the low micromolar range. They have shown dose-dependent increases in memory retention in vivo, with compound 10a demonstrating significant memory retention compared to piracetam. Molecular docking and simulation studies confirmed the stability of these compounds in binding toward acetylcholinesterase, indicating their potential as memory enhancers (Piplani, Sharma, Mehta, & Malik, 2018).
Antitumor Activity
Trimidox, a newly synthesized analog of didox (N,3,4-trihydroxybenzamide), has been found to significantly reduce the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis, in cancer cells. This compound exhibits potent antitumor activity, suggesting its promise as a candidate for chemotherapy in humans (Szekeres, Gharehbaghi, Fritzer, Woody, Srivastava, Riet, Jayaram, & Elford, 2004).
Anticonvulsant Effects
A series of 4-aminobenzamides have been synthesized and evaluated for their anticonvulsant effects. These compounds showed significant protective effects against seizures in animal models, with specific derivatives demonstrating high potency and protective indexes. This research highlights the potential of 4-aminobenzamides as anticonvulsant agents (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Herbicide Resistance in Plants
Research on Arabidopsis thaliana mutants has revealed resistance to the herbicide isoxaben, demonstrating the genetic basis for herbicide resistance. This work provides insights into the mechanisms plants can develop to resist chemical treatments, with implications for agricultural science (Heim, Roberts, Pike, & Larrinua, 1989).
Structural and Molecular Studies
The structure and reactivity of arylidene-isoxazolone compounds, including those with trimethoxybenzylidene groups, have been investigated through X-ray crystallography and density functional theory. These studies offer valuable information on the molecular interactions and potential applications of these compounds in various fields of chemistry and biochemistry (Brancatelli, Bruno, Nicolò, Cordaro, Grassi, Risitano, & Scala, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-13(2)15-8-6-14(7-9-15)12-21-20(22)16-10-17(23-3)19(25-5)18(11-16)24-4/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKQWMXHYQEHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350116 |
Source
|
Record name | ST005878 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5924163 | |
CAS RN |
5924-16-3 |
Source
|
Record name | ST005878 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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